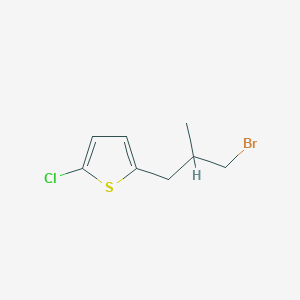

2-(3-Bromo-2-methylpropyl)-5-chlorothiophene

CAS No.:

Cat. No.: VC17627163

Molecular Formula: C8H10BrClS

Molecular Weight: 253.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrClS |

|---|---|

| Molecular Weight | 253.59 g/mol |

| IUPAC Name | 2-(3-bromo-2-methylpropyl)-5-chlorothiophene |

| Standard InChI | InChI=1S/C8H10BrClS/c1-6(5-9)4-7-2-3-8(10)11-7/h2-3,6H,4-5H2,1H3 |

| Standard InChI Key | ZIFYQFLYUPDCEH-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC1=CC=C(S1)Cl)CBr |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(3-Bromo-2-methylpropyl)-5-chlorothiophene belongs to the class of halogenated thiophenes, characterized by a five-membered aromatic ring containing sulfur. Its molecular formula is C₈H₁₀BrClS, with a molecular weight of 253.59 g/mol. The IUPAC name specifies the substituents: a 3-bromo-2-methylpropyl group at position 2 and a chlorine atom at position 5 of the thiophene ring.

Key Structural Attributes:

-

Thiophene backbone: Provides aromatic stability and π-conjugation.

-

Halogen substituents: Bromine (electrophilic site) and chlorine (directing group) influence reactivity.

-

Branched alkyl chain: The 2-methylpropyl group introduces steric effects.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀BrClS | |

| Molecular Weight | 253.59 g/mol | |

| Canonical SMILES | CC(CC1=C(C=CS1)Cl)CBr | |

| InChI Key | FUDTVFWAGLTEGK-UHFFFAOYSA-N |

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of halogenated thiophenes typically involves Friedel-Crafts alkylation or coupling reactions. For 2-(3-bromo-2-methylpropyl)-5-chlorothiophene, a plausible pathway includes:

-

Thiophene Functionalization:

-

Key Reagents:

Optimization Challenges

-

Regioselectivity: Ensuring halogen placement at specific positions requires directed metallation or protecting group strategies.

-

Yield Improvements: Patent CN104892566A reports yields up to 70% for similar compounds using boron trifluoride etherate, though cost remains a concern .

Physicochemical Properties

Physical State and Stability

-

Appearance: Typically a clear, colorless to pale yellow liquid.

-

Solubility: Miscible with organic solvents like chloroform and ethyl acetate .

Spectroscopic Data

-

NMR: Expected signals include a singlet for the thiophene protons (δ 6.8–7.2 ppm) and multiplets for the alkyl chain.

-

MS (ESI): Molecular ion peak at m/z 253.59 ([M]⁺).

Reactivity and Chemical Behavior

Halogen-Directed Reactivity

-

Electrophilic Substitution: Chlorine at position 5 deactivates the ring but directs incoming electrophiles to positions 3 and 4.

-

Nucleophilic Displacement: Bromine on the propyl group participates in SN2 reactions, enabling further functionalization .

Comparative Reactivity:

| Reaction Type | 5-Chloro Isomer | 3-Chloro Isomer |

|---|---|---|

| Electrophilic Aromatic | Prefers meta-substitution | Ortho/para-directing |

| Alkylation | Moderate steric hindrance | High steric hindrance |

Applications in Industrial and Academic Contexts

Medicinal Chemistry

Halogenated thiophenes are explored as:

-

Kinase Inhibitors: Bromine enhances hydrophobic interactions with ATP-binding pockets.

-

Antimicrobial Agents: Chlorine improves membrane permeability (e.g., against Staphylococcus aureus).

Agrochemical Development

-

Herbicide Intermediates: The compound’s stability under UV light makes it suitable for field applications.

-

Synergistic Formulations: Combined with fluorophenyl groups, it enhances pest resistance profiles .

Comparative Analysis with Related Compounds

Recent Research and Future Directions

Emerging Trends

-

Catalytic Asymmetric Synthesis: Chiral phase-transfer catalysts for enantioselective alkylation .

-

Materials Science: Incorporation into conductive polymers for organic electronics.

Knowledge Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume